N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O4S2/c1-35-21-28-27-19(30(21)17-4-2-3-16(13-17)22(23,24)25)14-26-20(31)15-5-7-18(8-6-15)36(32,33)29-9-11-34-12-10-29/h2-8,13H,9-12,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPQSIYVLNPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the methylsulfanyl group, and the attachment of the morpholine-4-sulfonyl and benzamide groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The use of advanced techniques like microwave-assisted synthesis can also enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzamides.
Scientific Research Applications
N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Selected Triazole Derivatives
Key Observations:
Morpholine Sulfonyl Group : The target compound shares the morpholine-4-sulfonyl group with the GPR-17 agonist (Compound 6s), which is critical for enhancing solubility and mediating interactions with charged residues in protein targets . This group is associated with anti-GBM activity in combinatorial drug regimens.
Trifluoromethyl Substitution : The 3-(trifluoromethyl)phenyl group in the target compound parallels the 4-trifluoromethoxy group in Compound 6s, both contributing to increased lipophilicity and metabolic stability .
Methylsulfanyl vs. Thioether Linkers : Unlike the methylsulfanyl group in the target compound, analogs such as Compound 6l (thiophen-2-yl) and pyrazole-triazole hybrids (allylthio) utilize sulfur-containing linkers to modulate electronic properties and binding kinetics .
Bioactivity and Mechanism of Action
- Antifungal Activity : Triazole derivatives with sulfur substituents (e.g., methylsulfanyl, thioether) exhibit strong antifungal activity by disrupting ergosterol biosynthesis or membrane integrity . The target compound’s methylsulfanyl group may confer similar properties.
- Computational Similarity : Using Tanimoto coefficients (), the target compound shows high structural similarity to kinase inhibitors and epigenetic modulators, implying shared binding motifs with HDACs or tyrosine kinases .
Computational and Molecular Modeling Insights
- Energy Optimization : Molecular dynamics simulations () suggest that triazoles with sulfonyl groups exhibit lower energy conformations in the Universal Force Field (UFF), enhancing stability in biological environments .
- Similarity Clustering : Hierarchical clustering () places the target compound in a group with FLAP inhibitors and kinase modulators, supported by shared bioactivity profiles .
Biological Activity
N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a triazole ring , a trifluoromethyl group , and a benzamide moiety , which contribute to its unique biological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it more effective in biological systems.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This is particularly relevant in cancer therapy, where it may inhibit enzymes involved in cell proliferation.
- Protein-Ligand Interactions : It interacts with various proteins, providing insights into its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that compounds with similar structural features showed moderate cytotoxic activity against cancer cells, suggesting that this compound may have similar effects .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.8 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds and evaluated their anticancer activities. The study found that compounds structurally similar to this compound exhibited promising results against human cancer cell lines .
- Antimicrobial Properties : Another study focused on the antimicrobial potential of triazole derivatives. The findings indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
